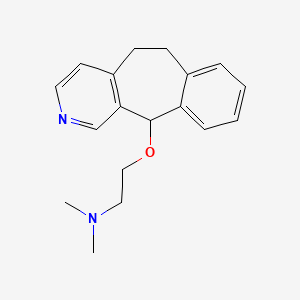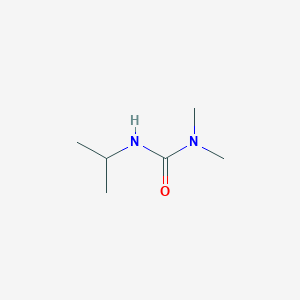
N,N-Dimethyl-N'-propan-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-N’-propan-2-ylurea: is an organic compound with the molecular formula C6H14N2O It is a derivative of urea, where the hydrogen atoms are replaced by dimethyl and propan-2-yl groups
准备方法
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the reaction of dimethylamine with isopropyl isocyanate under controlled conditions. The reaction typically occurs at room temperature and yields N,N-Dimethyl-N’-propan-2-ylurea as the primary product.
Alternative Synthesis: Another method involves the reaction of dimethylamine with isopropyl carbamate in the presence of a catalyst. This reaction requires slightly elevated temperatures and results in the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of N,N-Dimethyl-N’-propan-2-ylurea often involves the continuous flow process. This method ensures a consistent supply of reactants and efficient removal of by-products, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: N,N-Dimethyl-N’-propan-2-ylurea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions include carbon dioxide, water, and nitrogen-containing compounds.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines and alcohols.
Substitution: N,N-Dimethyl-N’-propan-2-ylurea can participate in nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carbon dioxide, water, nitrogen-containing compounds.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted urea derivatives.
科学研究应用
Chemistry: N,N-Dimethyl-N’-propan-2-ylurea is used as a reagent in organic synthesis, particularly in the formation of other urea derivatives. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a model molecule to study enzyme-substrate interactions and protein folding. It serves as a reference compound in various biochemical assays.
Medicine: N,N-Dimethyl-N’-propan-2-ylurea has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. It is investigated for its potential as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals. It is also employed in the formulation of certain coatings and adhesives.
作用机制
The mechanism by which N,N-Dimethyl-N’-propan-2-ylurea exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in these interactions often include hydrogen bonding, van der Waals forces, and hydrophobic interactions.
相似化合物的比较
N,N-Dimethylurea: Similar in structure but lacks the propan-2-yl group.
N,N-Diethyl-N’-propan-2-ylurea: Similar but with ethyl groups instead of methyl groups.
N,N-Dimethyl-N’-butan-2-ylurea: Similar but with a butan-2-yl group instead of propan-2-yl.
Uniqueness: N,N-Dimethyl-N’-propan-2-ylurea is unique due to the presence of both dimethyl and propan-2-yl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
34862-63-0 |
|---|---|
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-propan-2-ylurea |
InChI |
InChI=1S/C6H14N2O/c1-5(2)7-6(9)8(3)4/h5H,1-4H3,(H,7,9) |
InChI 键 |
CJHQLQACGQHOSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



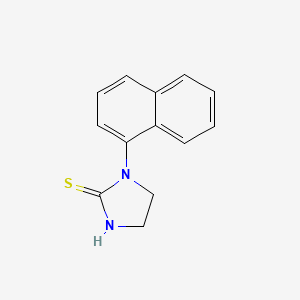
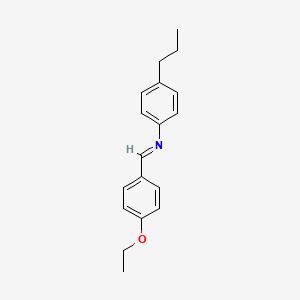
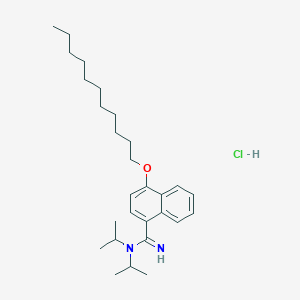
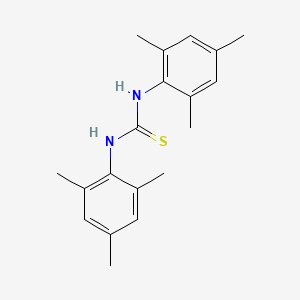
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
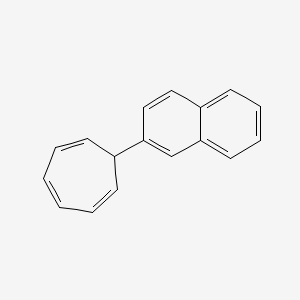
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)

![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
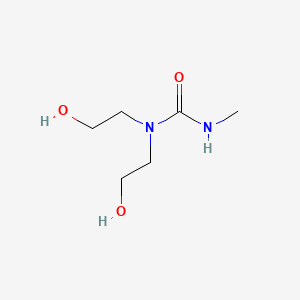
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
